molecular formula C7H3F3O B150659 3,4,5-Trifluorobenzaldehyde CAS No. 132123-54-7

3,4,5-Trifluorobenzaldehyde

Cat. No.: B150659
CAS No.: 132123-54-7
M. Wt: 160.09 g/mol
InChI Key: NLAVHUUABUFSIG-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzaldehyde is an organic compound with the molecular formula C7H3F3O. It is a clear, colorless to slightly yellow liquid that is used as an intermediate in organic synthesis. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, specifically at the 3, 4, and 5 positions, and an aldehyde group at the 1 position.

Mechanism of Action

Mode of Action

The mode of action of 3,4,5-Trifluorobenzaldehyde is largely dependent on the specific reaction it is involved in. As a building block in chemical synthesis, it can participate in a variety of reactions, forming bonds with other molecules and changing its structure to create new compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse and depend on the specific compounds it is used to synthesize. For example, it has been used in the synthesis of 3,4,5-tris(methylthio)benzaldehyde . The downstream effects of these pathways would be determined by the specific roles of the synthesized compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, relatively nonpolar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on the specific biochemical context .

Result of Action

As a building block in chemical synthesis, its effects are largely determined by the properties of the compounds it is used to create .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is sensitive to air , which could affect its stability and reactivity. Furthermore, the pH, temperature, and presence of other chemicals in the environment can influence its reactivity and the outcomes of the reactions it participates in .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4,5-Trifluorobenzaldehyde typically involves the fluorination of aromatic carbonyl compounds. One common method is the reaction of the corresponding aromatic carboxylic aldehyde with a fluorinating reagent such as sodium trifluoride (NaF) and hydrofluoric acid (HF) .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products:

    Oxidation: 3,4,5-Trifluorobenzoic acid.

    Reduction: 3,4,5-Trifluorobenzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 3,4,5-trifluoroaniline when using ammonia.

Scientific Research Applications

3,4,5-Trifluorobenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorobenzaldehyde

Comparison: 3,4,5-Trifluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. For example, 2,4,5-Trifluorobenzaldehyde has a different substitution pattern, which can lead to variations in its chemical behavior and applications. Similarly, 2,3,4,5,6-Pentafluorobenzaldehyde, with all positions on the benzene ring substituted by fluorine, exhibits distinct properties and uses compared to this compound .

Properties

IUPAC Name

3,4,5-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVHUUABUFSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380308
Record name 3,4,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132123-54-7
Record name 3,4,5-Trifluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, a solution prepared by dissolving 50 g of 3,4,5-trifluorobromobenzene in 50 mL of THF was added dropwise at a rate that caused gentle reflux to a mixed solution of 6.34 g of magnesium and 60 mL of THF. After dropwise addition, the mixture was stirred at 40° C. for 1 hour. Then, a solution prepared by dissolving 34.64 g of DMF in 60 mL of THF was added dropwise under ice cooling at such a rate that the inside temperature did not exceed 20° C., followed by stirring at room temperature for 1 hour. Then, 10% hydrochloric acid was added until the reaction system became acidic, and the mixture was stirred at room temperature for 1 hour. Then, hexane was added to the mixture to separate an organic layer, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with a saturated aqueous sodium bicarbonate solution and saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure to yield 37.91 g of 3,4,5-trifluorobenzaldehyde.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step Two
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Quantity
60 mL
Type
solvent
Reaction Step Two
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Quantity
34.64 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4,5-Trifluorobenzaldehyde in the synthesis of the anticancer biscoumarin derivative?

A1: this compound serves as a crucial building block in the synthesis of the biscoumarin derivative, 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), denoted as C35 in the study []. It reacts with 4-hydroxycoumarin through a condensation reaction, forming a methylene bridge between two coumarin units. This bridge incorporates the 3,4,5-trifluorophenyl group into the final biscoumarin structure, potentially influencing its physicochemical properties and biological activity.

Q2: Does the study investigate the structure-activity relationship (SAR) of the biscoumarin derivative concerning the 3,4,5-trifluorophenyl group?

A2: While the study highlights the successful synthesis and anticancer activity of the biscoumarin derivative containing the 3,4,5-trifluorophenyl group, it doesn't delve into a detailed SAR analysis []. Further research exploring modifications to this group and their impact on anticancer activity would be valuable. Such studies could involve substituting the fluorine atoms with other halogens or varying their positions on the phenyl ring to determine the influence on potency, selectivity, and pharmacokinetic properties.

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